9,10-Dihydrophenanthrene

Overview

Description

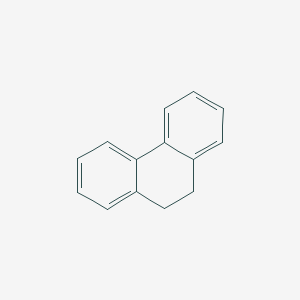

9,10-Dihydrophenanthrene (C₁₄H₁₂) is a partially hydrogenated derivative of phenanthrene, characterized by the saturation of the 9,10-positions, resulting in a non-planar structure with a central cyclohexene ring . This compound is synthesized via catalytic hydrogenation of phenanthrene derivatives using copper-chromium oxide catalysts under high-pressure hydrogenation conditions . Its structural hybridity—combining aromatic and aliphatic properties—makes it a versatile intermediate in organic synthesis and a scaffold for bioactive molecules. Notably, this compound derivatives are isolated from natural sources like Dendrobium officinale and Bletilla striata, where they exhibit cytotoxic, anti-inflammatory, and antiviral activities .

Preparation Methods

Transition Metal-Promoted Cyclization Methods

Manganese Acetate–Catalyzed Two-Step Synthesis

A patented method employs manganese acetate as a promoter for a two-step reaction sequence . In the first step, biphenyl crotonate derivatives react with phosphites in acetic acid at 55–65°C for 4–6 hours. The second step involves oxidative workup with sodium hydroxide, hydrogen peroxide (30%), and dimethylformamide (DMF) at 95–105°C for 3.5–4.5 hours. This method achieves yields of 68–75% for substituted 9,10-dihydrophenanthrenes, with excellent functional group tolerance for electron-donating groups like dimethylamino (-NMe₂) .

Reaction Conditions:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 55–65°C | 95–105°C |

| Time | 4–6 hours | 3.5–4.5 hours |

| Key Reagents | Mn(OAc)₂, H₃PO₃ | NaOH, H₂O₂, DMF |

This approach eliminates harsh reducing agents and enables gram-scale synthesis, addressing limitations of earlier methods requiring Birch reduction or specialized catalysts .

Titanium-Mediated Reductive Coupling

Yamamoto et al. developed a titanium-based protocol using Cp₂Ti(Ph)Cl, zinc, and chlorotrimethylsilane in tetrahydrofuran (THF) at 20°C . The reaction proceeds via single-electron transfer, reducing phenanthrene precursors to this compound derivatives in 70% yield.

Mechanistic Highlights:

-

Cp₂Ti(Ph)Cl acts as a radical initiator.

-

Chlorotrimethylsilane facilitates desilylation during workup.

-

Substrates with electron-withdrawing groups (e.g., -NO₂) show reduced yields (≤45%) .

Birch Reduction of Phenanthrene

Classical Birch reduction using alkali metals (Na, K) in liquid ammonia remains a benchmark method . For example, Na₂K-SG silica gel mediates phenanthrene reduction at room temperature, yielding this compound in 58–63% yield. However, this method requires strict anhydrous conditions and exhibits limited scalability due to gel preparation complexities .

Limitations:

-

Low functional group compatibility (e.g., halogens undergo dehalogenation).

-

Labor-intensive purification via flash chromatography.

Grignard Reagent–Mediated Cyclization

Cahiez’s method employs 1,2-bis(2-iodophenyl)ethane reacted with magnesium to form a Grignard intermediate, followed by FeCl₃-promoted cyclization . While effective for unsubstituted this compound (yield: 65%), this approach suffers from narrow substrate scope and sensitivity to steric hindrance.

Typical Conditions:

-

Solvent: Diethyl ether

-

Temperature: 0°C to reflux

A 2010 innovation utilizes 1,3-bis(trimethylsilyloxy)-1,3-butadienes and 3-aroyl-5-aryl-4,5-dihydrofurans in a domino [3+3] annulation/ring-opening/Friedel-Crafts sequence . This method constructs the dihydrophenanthrene skeleton with 72–85% yields and allows introduction of aryl groups at position 9.

Key Advantages:

Hydrocracking of Phenanthrene Derivatives

Recent studies demonstrate partial hydrogenation of phenanthrene over NiMo/Al₂O₃-USY catalysts at 250°C and moderate H₂ pressure . While primarily explored for fuel upgrading, this method produces this compound as an intermediate (selectivity: 60–68%).

Catalytic Insights:

-

Brønsted acid sites (BAS) density influences central vs. terminal ring opening.

-

Low BAS favors central ring retention, preserving the dihydrophenanthrene structure .

Comparative Analysis of Methods

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity Against SARS-CoV-2

Recent studies have highlighted the efficacy of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CL pro), a crucial enzyme for viral replication. These compounds exhibit remarkable inhibitory activity, with some derivatives showing IC50 values as low as 1.55 μM and 1.81 μM for the most potent variants (C1 and C2) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the dihydrophenanthrene scaffold can enhance their inhibitory potency. For instance, larger substituents at the R1 position significantly improve activity, demonstrating a clear correlation between molecular structure and bioactivity .

Table 1: Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed-inhibition of 3CL pro |

| C2 | 1.81 ± 0.17 | Mixed-inhibition of 3CL pro |

| A5 | 6.44 ± 0.03 | Non-covalent interaction |

1.2 Drug Design and Development

The insights gained from SAR studies have facilitated the rational design of novel antiviral agents based on the this compound framework. Utilizing computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers have identified lead compounds with favorable pharmacokinetic properties . These findings are pivotal for developing new therapeutics aimed at combating COVID-19 and potentially other viral infections.

Material Science Applications

2.1 Photophysical Properties

This compound has been investigated for its unique photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable radical ions under certain conditions has implications for the development of organic light-emitting diodes (OLEDs) and solar cells . The electron spin resonance (ESR) studies have provided insights into its radical behavior, which is crucial for understanding its reactivity and stability in electronic applications .

Natural Product Chemistry

3.1 Isolation from Medicinal Plants

Dihydrophenanthrenes have been isolated from various medicinal plants, particularly within the Orchidaceae family. These compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant effects . The extraction and characterization of these natural derivatives contribute to the understanding of their potential therapeutic roles in traditional medicine.

Mechanism of Action

The mechanism of action of 9,10-Dihydrophenanthrene and its derivatives varies depending on the application. For instance, as an inhibitor of the SARS-CoV-2 3CLpro enzyme, it binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . In other applications, such as antimicrobial activity, it disrupts cellular processes in bacteria, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Electronic Properties

Bond Length and Substituent Effects

The central bond (C9–C10) in 9,10-dihydrophenanthrene derivatives is sensitive to substituents. For example:

- The unsubstituted compound has a C9–C10 bond length of 1.599 Å .

- Electron-withdrawing cyano groups shorten the bond (e.g., 1.587 Å in tetracyano derivatives), while push-pull substituents (e.g., dimethylamino and cyano groups) result in intermediate bond lengths (1.599 Å) .

Table 1: Substituent Effects on Central Bond Length

| Substituents | C9–C10 Bond Length (Å) |

|---|---|

| None (unsubstituted) | 1.599 |

| 4-Dimethylaminophenyl + cyano | 1.599 |

| Tetracyano | 1.587 |

In contrast, fully aromatic phenanthrenes lack this central bond flexibility, leading to rigid planar structures that influence their reactivity and interaction with biological targets .

Stereochemical Stability

This compound derivatives exhibit atropisomerism due to restricted rotation around the C9–C10 bond. For instance, halogenated derivatives (e.g., 4,5-dibromo and 4,5-dichloro analogs) display distinctive AA′BB′ NMR splitting patterns, confirming room-temperature stability of atropisomers . Fully aromatic phenanthrenes, however, lack such stereochemical diversity due to their planar geometry .

Cytotoxicity and Anticancer Effects

Dihydrophenanthrenes often outperform phenanthrenes in cytotoxicity. For example:

- Compound 4 (this compound derivative from Dendrobium officinale) showed IC₅₀ values of 11.96 μM (HL-60) and 8.92 μM (THP-1) .

- Compound 6 (this compound with three methoxy groups) demonstrated broad-spectrum activity against seven cancer cell lines, including A549 and KB cells .

Phenanthrene derivatives, such as 7-hydroxy-2,4,6-methoxyphenanthrene, exhibit weaker activity, suggesting that hydrogenation enhances membrane permeability or target binding .

Table 2: Cytotoxicity Comparison (IC₅₀ Values in μM)

| Compound Type | HL-60 | THP-1 | A549 |

|---|---|---|---|

| This compound (4) | 11.96 | 8.92 | N/A |

| Phenanthrene (2) | >20 | >20 | N/A |

| This compound (6) | 9.5 | 7.8 | 12.3 |

Antiviral Activity

This compound derivatives inhibit SARS-CoV-2 3CLpro, a key viral protease:

- C1 and C2 derivatives showed IC₅₀ values of 1.55 mM and 1.81 mM, respectively, via non-covalent binding .

- Phenanthrenes lack comparable protease inhibition, highlighting the importance of the saturated core for enzyme interaction .

Toxicological Profiles

Phenanthrenes are associated with hepatotoxicity and carcinogenicity due to metabolic activation into reactive epoxides . In contrast, 9,10-dihydrophenanthrenes show reduced toxicity in preliminary studies, likely due to their inability to form similar reactive intermediates .

Biological Activity

9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that has garnered attention due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, particularly in the context of viral infections, antimicrobial properties, and other pharmacological activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural modifications. Research has shown that specific substitutions at various positions on the phenanthrene scaffold can significantly enhance or diminish its biological effects.

Key Findings:

- SARS-CoV-2 Inhibition : A study identified derivatives of this compound as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Among these, compounds C1 and C2 exhibited IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively, indicating strong inhibitory activity .

- Antimicrobial Activity : Various derivatives have demonstrated broad-spectrum antimicrobial properties. For instance, studies have reported that certain 3-amino-1-substituted derivatives possess significant antimicrobial activity against various pathogens .

Table: Summary of Biological Activities of this compound Derivatives

The mechanisms by which this compound and its derivatives exert their biological effects vary depending on the target:

- Inhibition of Viral Proteases : The inhibition of the SARS-CoV-2 protease involves binding at the dimer interface and substrate-binding pocket, as revealed by molecular docking studies .

- Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Study on SARS-CoV-2 Inhibition

In a detailed investigation into the inhibitory effects of this compound derivatives on SARS-CoV-2, researchers utilized fluorescence resonance energy transfer (FRET) assays to determine the potency of these compounds against the viral protease. The results indicated that modifications leading to bulkier substituents at specific positions enhanced inhibitory activity significantly.

Antimicrobial Evaluation

A series of synthesized this compound derivatives were evaluated for their antimicrobial properties using standard microbiological assays. The study found that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 9,10-dihydrophenanthrene, and how do reaction conditions influence product stability?

this compound is synthesized via dehydrogenation of polycyclic precursors. For example, thermal pyrolysis of 2-methyldiphenylmethane in toluene at 570–600°C yields this compound through phenyl radical-mediated pathways . Key factors:

- Temperature : Higher temperatures (e.g., 600°C) favor dehydrogenation to phenanthrene but reduce dihydrophenanthrene yields.

- Solvent : Supercritical toluene promotes radical recombination, while n-decane limits dihydrophenanthrene formation due to competing alkyl radical reactions .

- Stability : The compound’s stability is linked to steric hindrance; bulky substituents (e.g., hydroxyl groups) reduce reactivity .

Q. How should this compound derivatives be stored and solubilized for in vitro assays?

-

Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles .

-

Solubility :

Solvent Solubility (mg/mL) Notes DMSO ~10–20 Preferred for in vitro assays Ethanol ~5–10 Requires sonication PEG300:H₂O ≤2 For oral administration

Q. What spectroscopic methods are used to characterize this compound derivatives?

- NMR : Distinguishes aromatic vs. aliphatic protons (e.g., 9,10-dihydro protons appear as singlets at δ 2.5–3.0 ppm) .

- MS : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]⁺ at m/z 181.1 for C₁₄H₁₂) .

- X-ray crystallography : Resolves stereochemistry in substituted derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives as kinase inhibitors?

Molecular docking studies (e.g., AutoDock Vina) predict binding to ATP pockets. For CK2 inhibition:

- Key interactions : Hydrogen bonds with Lys68 and Asp175 in CK2’s catalytic site .

- Derivative optimization : Substituents at C-2 and C-4 enhance affinity (e.g., hydroxyl groups improve solubility but reduce membrane permeability) .

- Validation : MTT assays on MCF-7 cells show moderate cytotoxicity (IC₅₀ ~50–100 µM) .

Q. What mechanisms explain contradictory biological activities of 9,10-dihydrophenanthrenes in different studies?

- Antineuroinflammatory activity : Derivatives with hydroxyl groups (e.g., compound 33, IC₅₀ = 1.0 µM) inhibit nitric oxide in BV-2 microglia via NF-κB suppression .

- Lack of G-quadruplex binding : Unsubstituted this compound lacks planar aromaticity required for stacking interactions, unlike phenanthrenes .

- Structural dependency : Activity hinges on substituent position and redox potential (e.g., glucosides enhance bioavailability but reduce direct binding ).

Q. How does electrochemical polymerization of this compound enable conductive polymer synthesis?

In BF₃·Et₂O/H₂SO₄ electrolyte:

-

Mechanism : Anodic oxidation generates radical cations that polymerize via C-9/C-10 coupling .

-

Film properties :

Parameter Value Conductivity 10⁻³–10⁻² S/cm Thickness 200–500 nm (cyclic voltammetry) Stability >6 months in inert atmosphere

Q. What are the pyrolysis pathways of lignin model compounds to this compound?

From dimeric lignin (α-O-4 linkage):

Radical generation : Cleavage of C-O bonds produces benzyl and phenoxy radicals.

Recombination : Benzyl radicals form diphenylmethane, which cyclizes to this compound .

Dehydrogenation : At 600°C, dihydrophenanthrene converts to phenanthrene (yield <1% due to competing side reactions) .

Q. Methodological Considerations

Q. How to resolve enantiomers of chiral this compound derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) .

- ECD spectroscopy : Compare experimental and calculated spectra to assign absolute configurations (e.g., R- vs. S-enantiomers) .

Q. What precautions are required for handling this compound in transport and storage?

- Transport : Classified as UN3077 (environmentally hazardous solid). Use sealed containers with absorbent material .

- Safety : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) .

Q. Data Contradiction Analysis

Q. Why do some studies report antifungal activity for 9,10-dihydrophenanthrenes, while others find no direct bioactivity?

Properties

IUPAC Name |

9,10-dihydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBFNVKTVJZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228264 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000443 [mmHg] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-35-2 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRM9TU2F34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.